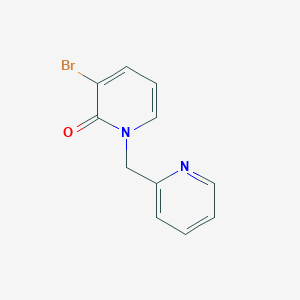

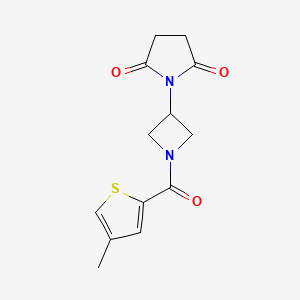

3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one” is a complex organic compound that contains a bromine atom and two pyridine rings. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The molecule contains a bromine atom and two pyridine rings. Pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom. The presence of nitrogen gives the ring its basicity .Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, bromopyridines are known to participate in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Generally, bromopyridines are colorless liquids and are used as building blocks in organic synthesis .Aplicaciones Científicas De Investigación

Proton Transfer and Photoreactions

Studies involving derivatives similar to 3-Bromo-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one have shown significant insights into proton transfer and photoreactions. For instance, compounds in this class exhibit three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer, and solvent-assisted double-proton transfer. These processes are essential for understanding the photophysical behavior of organic molecules, with implications for developing new materials for electronic and photonic applications (Vetokhina et al., 2012).

Coordination Chemistry and Color Tuning

In coordination chemistry, derivatives of this compound have been used to tune the color of iridium complexes. The introduction of bromo-containing species offers a synthetically attractive route for constructing polymetallic architectures, demonstrating the critical role of ancillary ligands in defining the photophysical properties of metal complexes (Stagni et al., 2008).

Synthetic Applications

The synthesis of compounds related to this compound highlights their importance as intermediates for creating biologically active molecules. Such compounds serve as key intermediates in synthesizing a range of products with potential applications in drug development and material science (Wang et al., 2016).

Sensor Applications

The utility of these compounds extends to sensor applications, where they have been incorporated into luminescent coordination polymers for selective detection of metal ions. Their ability to form stable complexes with specific metals allows for the development of sensitive and selective sensors for environmental monitoring and analysis (Tsai et al., 2022).

Ligand Behavior in Metal Complexes

Compounds related to this compound act as versatile ligands in forming metal complexes, demonstrating unique coordination behaviors and enabling the synthesis of complexes with varied metal centers. These complexes are explored for their catalytic properties, including water oxidation and ethylene polymerization, underscoring the role of these ligands in facilitating diverse chemical transformations (Bachmann et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-1-(pyridin-2-ylmethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-5-3-7-14(11(10)15)8-9-4-1-2-6-13-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRAMPTHVQCKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C=CC=C(C2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2939006.png)

![1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2939007.png)

![(E)-3-hydroxy-16-(4-isopropylbenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2939010.png)

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2939013.png)

![2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2939017.png)

![1-(4-fluorophenyl)-3-methyl-4-oxo-N-(4-(trifluoromethoxy)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2939022.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2939025.png)

![4-[[2-[2-(3,5-Dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetyl]amino]benzamide](/img/structure/B2939026.png)